molecular formula C17H14ClNO3 B11276740 N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11276740
M. Wt: 315.7 g/mol
InChI Key: UZGXAVLAOLSECX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 2-chlorophenyl group, a methoxy group, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-methoxy-2-methylbenzofuran-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as 2-chloroaniline, to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects . Additionally, it may interact with ion channels and neurotransmitter receptors, contributing to its analgesic properties.

Comparison with Similar Compounds

N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C17H14ClNO3/c1-10-16(12-9-11(21-2)7-8-15(12)22-10)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)

InChI Key

UZGXAVLAOLSECX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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